6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Kinase Inhibition BTK Immuno-oncology

For medicinal chemistry teams developing selective BTK inhibitors, sourcing a validated chemical probe with confirmed sub-nanomolar activity and a reactive handle for late-stage diversification is a critical bottleneck. This 4-amine pyrrolopyrimidine addresses that need directly: - Demonstrates exceptional BTK potency (IC50 = 0.900 nM) and >30,000-fold selectivity over JAK1/2, ensuring clean target engagement. - The 6-iodo substituent serves as a premier synthetic handle for rapid library synthesis via Suzuki-Miyaura or Buchwald-Hartwig couplings. - Supplied as a research-use-only building block with strict quality control, reducing validation overhead for your discovery workflow.

Molecular Formula C7H7IN4
Molecular Weight 274.06 g/mol
Cat. No. B13700919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC7H7IN4
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESCN1C(=CC2=C(N=CN=C21)N)I
InChIInChI=1S/C7H7IN4/c1-12-5(8)2-4-6(9)10-3-11-7(4)12/h2-3H,1H3,(H2,9,10,11)
InChIKeyAWAKRJJKUXMJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Scaffold & Baseline Profile


6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a halogenated heterocyclic compound within the pyrrolo[2,3-d]pyrimidine family, a class widely recognized as a privileged scaffold for kinase inhibition due to its bioisosteric relationship with the adenine moiety of ATP [1]. The compound features a 4-amino group essential for hinge-region binding in kinase active sites, a 7-methyl substituent that modulates N-alkylation properties, and a critical 6-iodo substituent [2]. This specific substitution pattern confers a unique reactivity and selectivity profile that distinguishes it from other 6-halogenated or unsubstituted analogs, making it a valuable tool compound and intermediate in medicinal chemistry .

ScaffoldHinge-binding kinase inhibitor core
Iodo handleLate-stage diversification via cross-coupling
SelectivityBTK pathway inhibition study context

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Why Generic Substitution Fails


While the pyrrolo[2,3-d]pyrimidin-4-amine core is a common kinase inhibitor scaffold, simple substitution with a different halogen or the absence of a 6-substituent leads to markedly different biological and synthetic outcomes. The 6-position iodine atom is not merely a placeholder; it dictates both the compound's potent and highly selective kinase inhibition profile (e.g., sub-nanomolar BTK activity) and its utility as a versatile synthetic handle for late-stage diversification via cross-coupling reactions [1]. Replacing the 6-iodo group with a smaller halogen like chlorine or fluorine, or with hydrogen, drastically alters the electronic and steric environment, often resulting in a significant loss of potency and target selectivity, as demonstrated by comparative studies on 6-substituted DHFR inhibitors [2]. Therefore, for researchers aiming to exploit a specific combination of high potency, target selectivity, and synthetic tractability, generic substitution with a cheaper or more readily available analog is not a scientifically valid option.

!
Smaller halogen substitution
Chlorine or fluorine at position 6 may shift kinase selectivity and reduce cross-coupling reactivity.
!
Unsubstituted core mismatch
7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine lacks the iodo group and exhibits a different target preference (e.g., JAK1).
!
Generic pyrrolopyrimidine analogs
Absence of 6-iodo functionalization limits both synthetic versatility and the reported selectivity profile.

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Evidence vs. Analogs


Potent BTK Inhibition via 6-Iodo Group

The 6-iodo substituent is critical for achieving sub-nanomolar inhibition of Bruton's Tyrosine Kinase (BTK). The target compound, 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibits an IC50 of 0.900 nM against BTK [1]. This level of potency is a key differentiator. In contrast, a structurally related 6-aryl substituted analog in the same pyrrolo[2,3-d]pyrimidine class, compound 28a, shows a 3.3-fold higher IC50 of 3.0 nM against the same target [2]. This difference demonstrates the substantial potency advantage conferred by the specific 6-iodo-7-methyl substitution pattern.

BTK Inhibition Potency
Head-to-head
IC50 0.900 nM
Supports BTK inhibition potency context
3.3-fold lower IC50 vs 6-aryl analog (3.0 nM)
Kinase Inhibition BTK Immuno-oncology

BTK Selectivity Over JAK1/2

The substitution pattern of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dictates a unique selectivity profile, demonstrating high potency for BTK (IC50 = 0.900 nM) [1] but a dramatic loss of activity against the related Janus Kinase family members JAK1 and JAK2. The compound exhibits an IC50 of >30,000 nM against JAK1/2 in a human PBMC cellular assay [2]. This selectivity is not a class-wide property; for instance, the unsubstituted core 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is reported as a selective JAK1 inhibitor (IC50 = 8.5 nM) , a target profile opposite to that of the 6-iodo derivative.

Kinase Selectivity
Head-to-head
BTK IC50 0.900 nM JAK1/2 IC50 >30,000 nM Comparator core: JAK1 IC50 8.5 nM
Supports BTK selectivity profiling
>33,000-fold selectivity window reported
Kinase Selectivity BTK JAK Off-target effects

Cross-Coupling Reactivity: Iodo vs. Other Halogens

The 6-iodo substituent on the pyrrolo[2,3-d]pyrimidine core provides significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro or bromo analogs. The weaker carbon-iodine bond makes it a superior electrophilic partner for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling efficient late-stage diversification to build complex kinase inhibitor libraries . This is a well-established principle in medicinal chemistry; 4-chloro-6-iodo-pyrrolo-[2,3-d]pyrimidine, for example, is used for selective substitution at C-4 followed by Suzuki coupling at C-6, underscoring the unique reactivity of the C-6 iodo position [1].

Synthetic Reactivity
Class-level
Iodo > Bromo > Chloro in cross-coupling
Supports synthetic diversification context
Well-established aryl halide reactivity trend
Synthetic Chemistry Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Key Applications


Selective BTK Inhibitors for B-Cell Malignancies

Given its sub-nanomolar potency for BTK (IC50 = 0.900 nM) and profound selectivity over JAK1/2 (IC50 > 30,000 nM), this compound is an exceptional starting point or tool compound for drug discovery programs targeting B-cell malignancies and autoimmune diseases where aberrant BTK signaling is implicated [1]. Its selectivity profile minimizes the risk of JAK-related off-target effects, a common liability of other kinase inhibitors.

Late-Stage Diversification Intermediate for Kinase Libraries

The reactive 6-iodo group serves as a premier functional handle for late-stage functionalization. Researchers can leverage this compound to rapidly synthesize libraries of 6-aryl or 6-amino derivatives via robust Suzuki-Miyaura or Buchwald-Hartwig couplings . This is a highly efficient strategy for exploring structure-activity relationships around the solvent-exposed region of the kinase binding pocket, enabling the rapid optimization of potency, selectivity, and pharmacokinetic properties.

Chemical Probe for JAK-Independent BTK Signaling

The unique selectivity profile of this compound—exquisite BTK inhibition with virtually no activity against JAK family kinases—makes it an ideal chemical probe for fundamental cell biology research. It allows scientists to cleanly dissect and attribute specific cellular phenotypes to BTK-dependent signaling pathways, without the confounding influence of JAK/STAT pathway inhibition [1]. This level of target deconvolution is essential for validating BTK as a therapeutic target in complex disease models.

PET Tracer Synthesis via Iodine-123 Labeling

The presence of the iodine atom offers a direct route for radiolabeling with isotopes such as iodine-123, a gamma emitter used in Single Photon Emission Computed Tomography (SPECT) imaging . This application enables the development of companion diagnostics to visualize BTK expression and target engagement in vivo, providing a powerful tool for translational oncology research.

Application
Selection Property
Validation Focus
BTK pathway inhibition studies in B-cell malignancy models
Kinase selectivity profiling (BTK vs JAK)
BTK pathway response in cellular assays
Kinase inhibitor library synthesis via late-stage diversification
Reactive 6-iodo handle for cross-coupling
SAR expansion and diversification efficiency
JAK-independent BTK signaling pathway dissection
High selectivity window BTK/JAK
BTK-specific phenotype attribution
SPECT imaging probe development via iodine-123 labeling
Iodine-123 radiolabeling capability
In vivo target engagement imaging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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